Äthyl-Eosin

Übersicht

Beschreibung

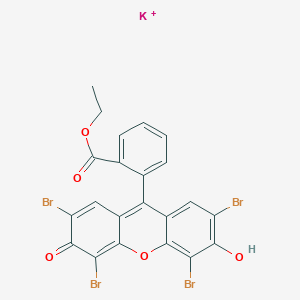

Ethyl eosin, also known as tetrabromoethylfluorescein, is a synthetic organic dye belonging to the xanthene dye family. It is a derivative of fluorescein and is characterized by its bright red color. Ethyl eosin is primarily used in histology and cytology as a staining agent due to its ability to bind to and form salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine .

Wissenschaftliche Forschungsanwendungen

Ethyl eosin has a wide range of applications in scientific research, including:

Chemistry: Used as a photosensitizer in photochemical reactions and as a fluorescent probe in various analytical techniques.

Biology: Employed as a staining agent in histology and cytology to visualize cellular structures.

Medicine: Utilized in diagnostic procedures to stain tissues and cells for microscopic examination.

Industry: Used as a dye in the textile and ink industries due to its bright red color and stability

Wirkmechanismus

Target of Action

Ethyl eosin, an organic potassium salt, is a versatile organic dye . Its primary targets are the molecules that absorb light in the visible region of the electromagnetic spectrum . It has been used as a photosensitizer for generating singlet oxygen .

Mode of Action

Ethyl eosin interacts with its targets through energy transfer and electron transfer . For a long time, its action as an energy transfer agent dominated. More recently, however, there has been a growing interest in its potential as an electron transfer agent . This interaction results in the generation of reactive oxygen species (ROS), which can catalyze various reactions .

Biochemical Pathways

The primary biochemical pathway affected by ethyl eosin is the generation of singlet oxygen through energy transfer . This process involves the excitation of the eosin molecule to a higher energy state, followed by the transfer of this energy to oxygen molecules, converting them to a singlet state . The singlet oxygen can then participate in various downstream reactions, including the oxidation of various substrates .

Pharmacokinetics

Like other organic dyes, it is expected to have a broad distribution into tissues . The binding rate of such dyes to serum proteins is usually low, typically less than 10%

Result of Action

The primary molecular effect of ethyl eosin’s action is the generation of singlet oxygen . This can lead to the oxidation of various substrates, resulting in a variety of cellular effects . The specific effects would depend on the nature of the substrates and the cellular context.

Action Environment

The action of ethyl eosin is influenced by environmental factors such as light and the presence of oxygen . As a photosensitizer, its activity is dependent on the absorption of light in the visible region of the electromagnetic spectrum . Furthermore, the generation of singlet oxygen requires the presence of oxygen . Therefore, the efficacy and stability of ethyl eosin would be influenced by factors such as light intensity and oxygen concentration.

Biochemische Analyse

Biochemical Properties

Ethyl eosin plays a significant role in biochemical reactions. It has been observed that eosin’s uses are expanding significantly, with a growing interest in its potential as an electron transfer agent . This suggests that ethyl eosin may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the nature of their interactions.

Molecular Mechanism

Eosin, from which ethyl eosin is derived, has been shown to act as both an energy transfer agent and an electron transfer agent . This suggests that ethyl eosin may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given that eosin can act as an electron transfer agent , it is possible that ethyl eosin could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl eosin is synthesized through the bromination of ethylfluorescein. The reaction involves the addition of bromine to ethylfluorescein in the presence of a suitable solvent, typically acetic acid or ethanol. The reaction is carried out under controlled conditions to ensure the selective bromination of the fluorescein molecule.

Industrial Production Methods: In industrial settings, the production of ethyl eosin involves large-scale bromination processes. The reaction is typically conducted in large reactors where ethylfluorescein is dissolved in a solvent, and bromine is added gradually. The reaction mixture is then stirred and heated to facilitate the bromination process. After the reaction is complete, the product is purified through filtration and recrystallization to obtain pure ethyl eosin .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl eosin undergoes various chemical reactions, including:

Oxidation: Ethyl eosin can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of ethyl eosin can lead to the formation of leuco derivatives.

Substitution: Ethyl eosin can undergo substitution reactions where one or more bromine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of ethyl eosin.

Reduction: Leuco derivatives of ethyl eosin.

Substitution: Substituted ethyl eosin derivatives with different functional groups.

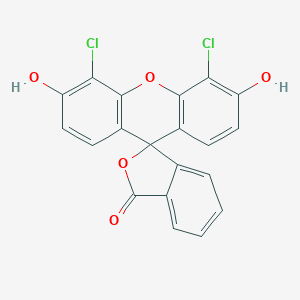

Vergleich Mit ähnlichen Verbindungen

Ethyl eosin is similar to other eosin derivatives, such as eosin Y and eosin B. it has unique properties that make it suitable for specific applications:

Ethyl eosin’s unique properties, such as its bright red color and specific photochemical behavior, make it a valuable compound in various scientific and industrial applications .

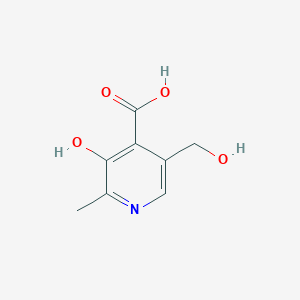

Eigenschaften

CAS-Nummer |

6359-05-3 |

|---|---|

Molekularformel |

C22H12Br4KO5 |

Molekulargewicht |

715.0 g/mol |

IUPAC-Name |

potassium;2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate |

InChI |

InChI=1S/C22H12Br4O5.K/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26;/h3-8,27H,2H2,1H3; |

InChI-Schlüssel |

VEEWAJCMWVZDCM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |

Key on ui other cas no. |

6359-05-3 |

Synonyme |

Solvent red 45 |

Herkunft des Produkts |

United States |

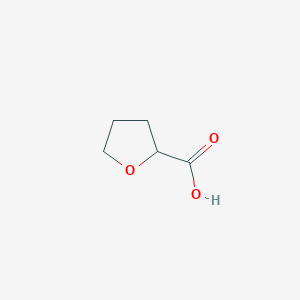

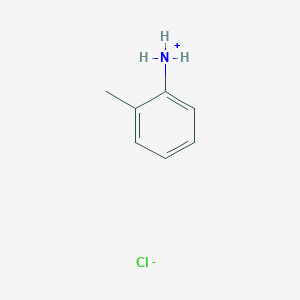

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

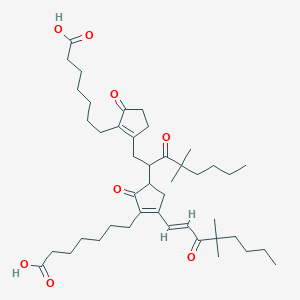

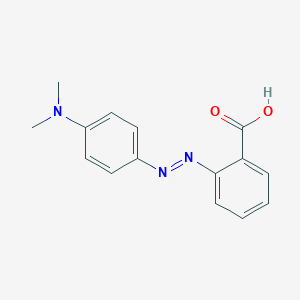

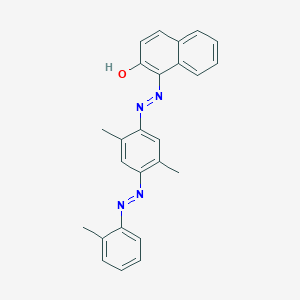

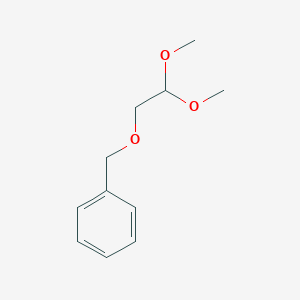

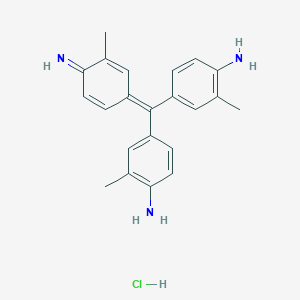

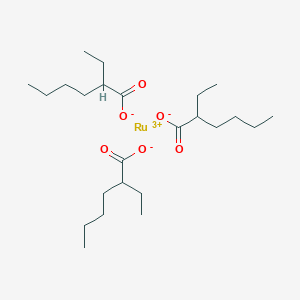

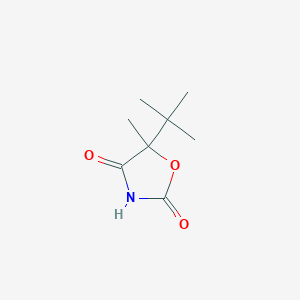

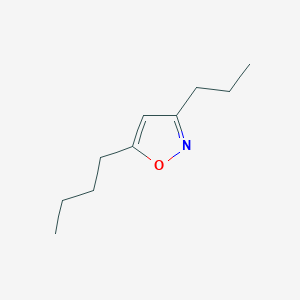

Feasible Synthetic Routes

A: Ethyl eosin can form ion-association complexes with proteins, leading to noticeable color changes in solution. For instance, in a slightly acidic buffer, ethyl eosin interacts with bovine serum albumin (BSA) and human serum albumin (HSA), causing a color shift and allowing for protein quantification. [] This interaction can be influenced by factors such as the presence of chemical coupling reagents, as seen with alpha-synuclein, where ethyl eosin induces self-oligomerization in the presence of N-(ethoxycarbonyl)-2-ethoxy-1, 2-dihydroquinoline. []

A: In water-in-oil microemulsions, ethyl eosin can act as a “shuttle photosensitizer”, facilitating electron transfer between water and oil phases. When light excites ethyl eosin in the presence of an electron acceptor like Fe(CN)63- (in water) and an electron donor like tributylamine (in oil), it mediates electron transfer, becoming oxidized in the process. The oxidized ethyl eosin then moves to the oil phase, effectively separating the generated redox species and hindering back electron transfer. []

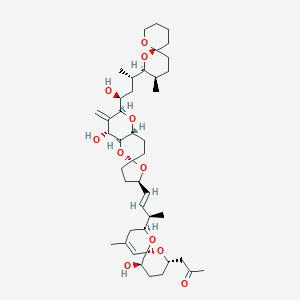

A: Research on the cyanobacterium Synechocystis sp. PCC 6803 showed that while increased intracellular singlet oxygen (generated by photosensitizers like ethyl eosin) appears to increase photodamage to photosystem II (PSII), this is misleading. The actual damage to PSII, when assessed in conditions that halt new protein synthesis, remains unchanged. This suggests that singlet oxygen generated by ethyl eosin primarily inhibits the repair of already damaged PSII, specifically by suppressing the translation elongation of the D1 protein vital for PSII function. []

A: While not explicitly stated in the provided excerpts, ethyl eosin (also known as Ethyl Eosin Y) has the molecular formula C22H16Br4O5 and a molecular weight of 691.95 g/mol. [, ]

A: Ethyl eosin exhibits characteristic absorption and emission spectra. It has a maximum absorption wavelength around 516-520 nm and a maximum fading wavelength around 544-548 nm when forming ion-association complexes with certain compounds. [, ] These spectral properties make it useful for spectrophotometric analyses.

A: Studies indicate that ethyl eosin's adsorption and fluorescence behavior are influenced by the type of surfactant present. Its interaction with cationic surfactants like cetylpyridinium bromide (CPB) is particularly noteworthy. [] This interaction can lead to the formation of nanoassociates, the energy and structure of which can be further investigated using computational chemistry methods. [] Additionally, ethyl eosin can be incorporated into polymer matrices for sensing applications. []

A: Molecular mechanics methods like MM+ and AMBER are used to optimize the geometry of ethyl eosin and its complexes with other molecules, such as surfactants like CPB. [] Semiempirical methods like AM1 and PM3 then help determine the energy of these complexes (e.g., standard enthalpy of formation) and predict their most probable structures. These computational approaches contribute to understanding the driving forces behind the formation and stability of ethyl eosin-containing nanoassemblies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)